molecular formula C17H22ClFN2O2 B7013204 N-[(4-chloro-2-fluorophenyl)methyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide

N-[(4-chloro-2-fluorophenyl)methyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide

Cat. No.: B7013204
M. Wt: 340.8 g/mol
InChI Key: NBYKMLZURRVNND-UHFFFAOYSA-N
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Description

N-[(4-chloro-2-fluorophenyl)methyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a cyclobutyl ring, and an azetidine carboxamide moiety.

Properties

IUPAC Name

N-[(4-chloro-2-fluorophenyl)methyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O2/c1-23-11-17(13-3-2-4-13)9-21(10-17)16(22)20-8-12-5-6-14(18)7-15(12)19/h5-7,13H,2-4,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYKMLZURRVNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CN(C1)C(=O)NCC2=C(C=C(C=C2)Cl)F)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-2-fluorophenyl)methyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chloro-fluorophenyl intermediate: This step involves the reaction of 4-chloro-2-fluorobenzyl chloride with a suitable nucleophile to introduce the chloro-fluorophenyl group.

    Cyclobutyl ring formation: The cyclobutyl ring is introduced through a cyclization reaction, often involving a cyclobutyl halide and a base.

    Azetidine ring formation: The azetidine ring is formed by reacting an appropriate azetidine precursor with the chloro-fluorophenyl intermediate under suitable conditions.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-2-fluorophenyl)methyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluoro groups in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

N-[(4-chloro-2-fluorophenyl)methyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chloro-2-fluorophenyl)methyl]-3-cyclobutyl-3-(methoxymethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

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